n-(3-Methoxy-4-nitrobenzyl)phthalimide
CAS No.:
Cat. No.: VC13841187
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O5 |
|---|---|
| Molecular Weight | 312.28 g/mol |
| IUPAC Name | 2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3 |
| Standard InChI Key | KSHSBSFLRWWGHU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₅ |
| Molecular Weight | 312.28 g/mol |
| Functional Groups | Phthalimide, nitro (-NO₂), methoxy (-OCH₃) |
| IUPAC Name | 2-(3-Methoxy-4-nitrobenzyl)isoindole-1,3-dione |
Spectral Characteristics
While experimental NMR/IR data for this specific compound are unavailable, analogs such as N-(4-nitrophenyl)phthalimide () and N-(p-nitrobenzyl)phthalimide ( ) exhibit:
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IR peaks: ~1770 cm⁻¹ (C=O stretching of phthalimide), ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
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¹H NMR: Aromatic protons in the phthalimide region (δ 7.6–8.0 ppm), methoxy protons (δ ~3.8 ppm), and benzyl CH₂ (δ ~4.5–5.0 ppm).
Synthesis and Reactivity
Synthetic Routes
The compound is likely synthesized via nucleophilic substitution between phthalic anhydride and 3-methoxy-4-nitrobenzylamine under reflux in a polar aprotic solvent (e.g., DMF or acetic anhydride). This method aligns with protocols for analogous N-substituted phthalimides ( ).
Example Reaction:
Chemical Reactivity
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Reduction: The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding N-(3-methoxy-4-aminobenzyl)phthalimide ( ).
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Electrophilic Substitution: The methoxy group directs electrophilic attacks to the ortho/para positions of the benzene ring.
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Hydrolysis: Under basic conditions, the phthalimide ring may hydrolyze to form a dicarboxylic acid derivative.
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water, similar to N-(4-nitrophenyl)phthalimide ().
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Stability: Stable under ambient conditions but may decompose under strong acidic/basic conditions or prolonged UV exposure.
Table 2: Comparative Properties of Nitro-Substituted Phthalimides
| Compound | Melting Point (°C) | LogP |
|---|---|---|
| N-(4-Nitrophenyl)phthalimide | 180–182 | 3.16 |
| N-(p-Nitrobenzyl)phthalimide | 160–162 | 2.98 |
| N-(3-Methoxy-4-nitrobenzyl)phthalimide (predicted) | 165–170 | 3.28 |
Biological Activities and Applications
Anticancer Activity
Nitro-substituted phthalimides demonstrate cytotoxicity against cancer cell lines. In a study on HT29 colorectal cancer cells, analogs with nitro groups achieved IC₅₀ values <10 µM ( ).
Anti-Inflammatory and Analgesic Effects
N-3-hydroxypropylphthalimide reduced mechanical allodynia in neuropathic pain models (ED₅₀: 546 mg/kg) ( ). The methoxy group in N-(3-Methoxy-4-nitrobenzyl)phthalimide may modulate COX-2 inhibition, though experimental validation is needed.
Industrial and Synthetic Applications
Organic Synthesis Intermediate
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The nitro group serves as a precursor for aminated derivatives via reduction ( ).
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Used in Mitsunobu reactions or Gabriel synthesis for alkylation ( ).
Polymer Chemistry
Phthalimide derivatives act as monomers for heat-resistant polymers. Nitro groups improve thermal stability (decomposition temperature >300°C) ( ).
Future Research Directions
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